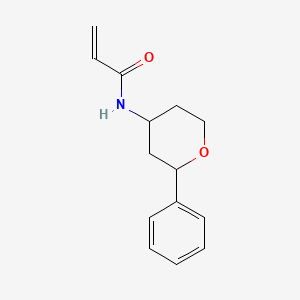

N-(2-Phenyloxan-4-yl)prop-2-enamide

Description

Properties

IUPAC Name |

N-(2-phenyloxan-4-yl)prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO2/c1-2-14(16)15-12-8-9-17-13(10-12)11-6-4-3-5-7-11/h2-7,12-13H,1,8-10H2,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCEFGQLVVCMVHN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)NC1CCOC(C1)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Phenyloxan-4-yl)prop-2-enamide typically involves the coupling of specific reactants under controlled conditions. One common method includes the reaction of 4-(octyloxy)aniline, cyclohexyl isocyanide, paraformaldehyde, and acrylic acid through a multicomponent Ugi reaction at room temperature . This method yields the compound in good quantities and is favored for its efficiency and simplicity.

Industrial Production Methods

While detailed industrial production methods for this compound are not extensively documented, the principles of large-scale synthesis would likely involve optimizing the Ugi reaction conditions to maximize yield and purity. This could include the use of automated reactors, precise temperature control, and high-purity reactants to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2-Phenyloxan-4-yl)prop-2-enamide can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of oxides or other oxygen-containing compounds.

Reduction: The opposite of oxidation, reduction involves the gain of electrons or the removal of oxygen, leading to the formation of reduced compounds.

Substitution: This reaction involves the replacement of one functional group in the molecule with another, which can significantly alter the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reaction.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield oxanone derivatives, while reduction could produce amine derivatives. Substitution reactions can result in a wide range of products depending on the nucleophile used.

Scientific Research Applications

N-(2-Phenyloxan-4-yl)prop-2-enamide has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

Biology: The compound’s unique structure makes it a candidate for studying biological interactions at the molecular level.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug synthesis.

Industry: It is used in the development of new materials and as an additive in various industrial processes.

Mechanism of Action

The mechanism of action of N-(2-Phenyloxan-4-yl)prop-2-enamide involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural Analogues and Modifications

N-(2-Phenyloxan-4-yl)prop-2-enamide shares core structural motifs with several bioactive acrylamide derivatives (Table 1). Key comparisons include:

Key Observations :

- Substituent Effects: The anti-inflammatory potency of acrylamide derivatives correlates with electron-donating substituents (e.g., methoxy or hydroxyl groups) on aromatic rings. For example, compound N-[2-(3,4-dihydroxyphenyl)-2-hydroxyethyl]-3-(4-methoxyphenyl)prop-2-enamide (IC₅₀ = 12.5 μM) shows enhanced activity compared to non-substituted analogs .

- Polar Surface Area (PSA) : Derivatives with higher PSA values (e.g., due to sulfonamide groups as in N-[4-(acetylsulfamoyl)phenyl]prop-2-enamide) exhibit reduced lipophilicity (LogP = 2.63), which may affect membrane permeability .

Physicochemical Properties

A comparative analysis of key parameters is summarized below:

| Property | This compound* | N-[4-(Acetylsulfamoyl)phenyl]prop-2-enamide | N-trans-Feruloyltyramine |

|---|---|---|---|

| Molecular Weight | ~275.3 g/mol | 268.29 g/mol | 313.34 g/mol |

| LogP | ~2.8 (predicted) | 2.63 | 3.1 |

| PSA | ~60 Ų | 104.21 Ų | 85 Ų |

| Aqueous Solubility | Low (alkyl/aromatic dominance) | Moderate (sulfonamide enhances polarity) | Low |

*Predicted values based on structural analogs.

Insights :

- The tetrahydropyran ring in this compound likely reduces PSA compared to sulfonamide-containing analogs, favoring better blood-brain barrier penetration.

- Higher LogP values suggest stronger membrane affinity but may compromise solubility.

Q & A

Basic Research Questions

Q. What are the key methodological steps for synthesizing N-(2-Phenyloxan-4-yl)prop-2-enamide?

- Answer : The synthesis typically involves:

Substitution Reaction : Reacting a halogenated precursor (e.g., 2-phenyloxan-4-amine) with acryloyl chloride in anhydrous conditions using a base like triethylamine to form the enamide bond .

Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product.

Characterization : Confirmation via (e.g., vinyl protons at δ 5.8–6.4 ppm), (carbonyl signal at ~165–170 ppm), and mass spectrometry (expected molecular ion peak) .

- Table 1 : Example Reaction Conditions

| Step | Reagents/Conditions | Solvent | Temperature | Yield (%) |

|---|---|---|---|---|

| 1 | Acryloyl chloride, TEA | DCM | 0–25°C | 60–75 |

Q. Which analytical techniques are critical for confirming the structure of this compound?

- Answer :

- NMR Spectroscopy : identifies vinyl protons and phenyl group signals; confirms the carbonyl group and oxane ring carbons .

- X-ray Crystallography : Resolve stereochemistry and bond lengths using SHELXL for refinement .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H] at m/z 245.1284) .

Q. What safety protocols are essential when handling this compound?

- Answer :

- Use PPE (gloves, lab coat, goggles) and work in a fume hood due to potential skin/eye irritation (H313/H319) .

- Avoid inhalation (H333) by using closed systems during synthesis .

- Store at 4°C under inert gas (argon/nitrogen) to prevent degradation .

Advanced Research Questions

Q. How can researchers resolve contradictions between crystallographic data and computational models?

- Answer :

Data Validation : Use WinGX to check for twinning or disorder in the crystal lattice .

Computational Alignment : Compare experimental bond lengths/angles with density-functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to identify discrepancies .

Refinement Adjustments : Modify thermal parameters in SHELXL or test alternative space groups .

Q. What strategies optimize reaction conditions for unstable intermediates in this compound synthesis?

- Answer :

- In Situ Protection : Use Boc or Fmoc groups to stabilize amine intermediates during coupling reactions .

- Low-Temperature Quenching : Add reaction mixtures to ice-cold ether to precipitate intermediates .

- Real-Time Monitoring : Employ inline FTIR or HPLC to track intermediate stability .

Q. How can computational methods predict the reactivity of this compound in novel reactions?

- Answer :

- DFT Calculations : Simulate reaction pathways (e.g., nucleophilic attack at the α,β-unsaturated carbonyl) using Gaussian or ORCA software .

- Frontier Molecular Orbital (FMO) Analysis : Identify electrophilic (LUMO) and nucleophilic (HOMO) sites to predict regioselectivity .

Q. What approaches manage stereochemical challenges during functionalization of this compound?

- Answer :

- Chiral Catalysts : Use asymmetric catalysis (e.g., Jacobsen’s thiourea) for enantioselective additions to the enamide .

- Chiral Chromatography : Separate diastereomers via HPLC with a Chiralpak IA column .

Data Contradiction Analysis

Q. How to address discrepancies between NMR and X-ray data for this compound?

- Answer :

Dynamic Effects : NMR may average conformers, while X-ray captures a static structure. Perform variable-temperature NMR to detect conformational flexibility .

Solvent Artifacts : Recrystallize the compound in multiple solvents (e.g., DCM/hexane vs. MeOH) to test for polymorph-dependent variations .

Methodological Tables

Table 2 : Key Spectroscopic Data for this compound

| Technique | Expected Signals |

|---|---|

| (CDCl) | δ 6.2–6.4 (dd, J=10.4 Hz, vinyl), δ 4.2–4.5 (m, oxane ring), δ 7.3–7.5 (m, phenyl) |

| δ 165.8 (C=O), δ 128–135 (phenyl carbons), δ 70–75 (oxane ring) | |

| HRMS (ESI+) | [M+H]: Calculated 245.1284; Observed 245.1286 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.